molecular formula C19H19N3O4 B13130475 3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate

3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate

Cat. No.: B13130475
M. Wt: 353.4 g/mol
InChI Key: VCASNWLPPCILHR-UHFFFAOYSA-N
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Description

The compound 3'-(2-Cyanoethyl)5'-ethyl-2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate features a 3,4′-bipyridine core with:

  • Ester groups at the 3′ and 5′ positions.
  • Methyl substituents at the 2′ and 6′ positions.
  • A 2-cyanoethyl group at the 3′ position and an ethyl ester at the 5′ position.

This structure combines steric bulk (methyl groups), electron-withdrawing effects (cyanoethyl), and ester functionalities, making it distinct in reactivity and applications compared to related bipyridine derivatives. Its synthesis likely involves alkylation of a dihydropyridine precursor, as seen in analogous procedures .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

3-O-(2-cyanoethyl) 5-O-ethyl 2,6-dimethyl-4-pyridin-3-ylpyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H19N3O4/c1-4-25-18(23)15-12(2)22-13(3)16(19(24)26-10-6-8-20)17(15)14-7-5-9-21-11-14/h5,7,9,11H,4,6,10H2,1-3H3

InChI Key

VCASNWLPPCILHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CN=CC=C2)C(=O)OCCC#N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate typically involves multiple steps:

    Formation of the Bipyridine Core: The initial step involves the coupling of two pyridine rings. This can be achieved through a variety of methods, such as the Ullmann coupling reaction, which uses copper catalysts to form the bipyridine structure.

    Introduction of Functional Groups: The ethyl and dimethyl groups are introduced through alkylation reactions. For instance, ethylation can be performed using ethyl iodide in the presence of a strong base like sodium hydride.

    Addition of Cyanoethyl Group: The cyanoethyl group can be introduced via a Michael addition reaction, where acrylonitrile is added to the bipyridine core under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate esters. This can be done using alcohols in the presence of acid catalysts like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bipyridine core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen atoms or other substituents on the bipyridine core.

Scientific Research Applications

3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a fluorescent probe due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine core acts as a chelating agent, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The presence of the cyanoethyl and dicarboxylate groups can also influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues in the Bipyridine Family
2.1.1 Dialkyl 2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylates
  • Example: Diethyl or dimethyl esters (e.g., Dihexadecyl 4-[1-(2-amino-2-oxo-ethyl)pyridin-1-ium-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate iodide ).
  • Key Differences: Substituents: The target compound’s 2-cyanoethyl group replaces alkyl or amide groups in analogues. Applications: Analogues with alkyl chains (e.g., hexadecyl) show self-assembling properties and cytotoxicity , while the cyanoethyl group may influence solubility or biological interactions.
2.1.2 Dimethyl 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
  • Structure : 2,2′-bipyridine core with methyl and ester groups at 4,4′ and 6,6′ positions .
  • Key Differences :
    • Bipyridine Linkage : The 3,4′-linkage in the target compound vs. 2,2′ in this analogue affects steric and electronic profiles.
    • Substituent Positions : Methyl groups at 2′,6′ (target) vs. 6,6′ (analogue) alter steric hindrance, impacting metal coordination or packing in materials.
2.2 Ester-Modified Bipyridine Ligands
2.2.1 Dimethyl [2,2'-bipyridine]-5,5'-dicarboxylate (L1)
  • Structure : Ester groups at 5,5′ positions of a 2,2′-bipyridine .
  • Comparison: Coordination Chemistry: The 5,5′-dicarboxylate esters in L1 are less acidic than carboxylates, reducing metal-binding capacity. The target compound’s 3,4′-linkage and cyanoethyl group may further limit coordination compared to carboxylate-based MOF linkers (e.g., dobpdc4– ). Photophysical Properties: In iridium complexes, ester alkyl chain length (methyl vs. ethyl/butyl) modulates luminescence . The target compound’s cyanoethyl group could introduce unique electronic effects, shifting emission wavelengths or redox potentials.
2.2.2 Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate
  • Structure : Ester groups at 3,3′ positions .
  • Key Differences: Substituent Position: Ester placement at 3′,5′ (target) vs. 3,3′ (analogue) alters the molecule’s dipole moment and π-conjugation. Applications: 3,3′-dicarboxylates are used in coordination polymers , while the target compound’s methyl and cyanoethyl groups may prioritize solubility or non-coordinating applications.
2.3 Spiro and Heterocyclic Analogues
2.3.1 Spiro[indole-3,4'-pyran] Derivatives
  • Example: 3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate .
  • Comparison: Core Structure: Spiro systems (indole-pyran) vs. bipyridine in the target compound. Functional Groups: Both share amino and ester groups, but the spiro compound’s prop-2-en-1-yl group increases hydrophobicity (logP = 1.93) compared to the target’s cyanoethyl group (predicted logP ~1.5). Applications: Spiro derivatives are screened for protein-protein interaction modulation , while bipyridines are often used in catalysis or materials.
2.4 Carboxylate vs. Ester Derivatives
  • Carboxylate-Based Ligands :
    • Example : 2,2′-bipyridine-6,6′-dicarboxylate (bda²⁻) in Ru-based water oxidation catalysts .
    • Comparison : Carboxylates deprotonate to coordinate metals, enabling MOF formation . The target compound’s ester groups preclude this, limiting use in coordination polymers but enhancing stability in organic solvents.

Research Implications

  • Synthetic Chemistry: The 2-cyanoethyl group offers a route to introduce nitrile functionality, enabling click chemistry or further derivatization.
  • Material Science: While esters limit metal coordination, the compound’s steric profile may stabilize nanoparticles or organic frameworks.
  • Biological Screening : Structural similarities to cytotoxic dihydropyridines warrant evaluation for anticancer or antimicrobial activity.

Biological Activity

3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate is a complex organic compound belonging to the bipyridine family. This compound features a bipyridine core with various functional groups, including cyanoethyl and dicarboxylate moieties, which are significant for its chemical reactivity and potential biological activity. Understanding its biological activity is crucial for exploring its therapeutic applications.

Anticancer Potential

Research indicates that compounds with bipyridine structures often exhibit significant biological activities, particularly in anticancer applications. For instance, derivatives of bipyridine have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific activity of 3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate has not been extensively documented; however, its structural analogs suggest potential mechanisms involving:

  • Inhibition of tubulin polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Targeting kinases : Some bipyridine derivatives act as inhibitors of kinases involved in cancer progression.

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various bipyridine derivatives on human cancer cell lines, reporting IC50_{50} values ranging from nanomolar to micromolar concentrations. The structural modifications significantly influenced their potency .
  • Molecular Dynamics Simulations : Computational studies have suggested that the binding interactions of bipyridine derivatives with target proteins such as GSK-3β involve stable hydrogen bonds and hydrophobic interactions, enhancing their biological efficacy .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2,2'-BipyridineTwo pyridine ringsKnown for coordination chemistry applications
4,4'-Dicarboxylic acid bipyridineDicarboxylate substituentsExhibits strong chelating properties
6-Chloro-5-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine]Halogen and sulfonyl groupsEnhanced biological activity due to functionalization

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several methods that allow for targeted modifications of the bipyridine framework. The presence of cyano and dicarboxylate groups contributes to its reactivity in organic synthesis and potential interactions with biological targets.

Future Directions for Research

Further studies are necessary to fully elucidate the biological mechanisms underlying the activity of 3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate. Key areas for investigation include:

  • In vitro and in vivo studies : Assessing the compound's efficacy against various cancer models.
  • Mechanistic studies : Understanding how structural features influence biological interactions at the molecular level.
  • Safety and toxicity assessments : Evaluating the compound's safety profile for potential therapeutic use.

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